Acylation Yield: 2,6-Dichloroaniline vs. 4-Chloroaniline
In CN103288708A, the acylation of 2,6-dichloroaniline (16.20 g, 0.1 mol) with phenylacetyl chloride (15.45 g, 0.1 mol) in acetone/pyridine under reflux yielded N-(2,6-dichlorophenyl)-2-phenylacetamide (III-a) as 26.50 g of white needle-like crystals after recrystallization, corresponding to a calculated isolated yield of approximately 95% [1]. Under identical reaction conditions, the para-chloro analog N-(4-chlorophenyl)phenylacetamide (III-b) was obtained in 96.3% yield (23.95 g) [1]. The near-equivalent yields confirm that the 2,6-dichloro substitution does not compromise acylation efficiency, while preserving the distinct downstream reactivity required for the diclofenac indolinone route.
| Evidence Dimension | Isolated yield of N-aryl phenylacetamide via acylation of substituted aniline with phenylacetyl chloride |
|---|---|
| Target Compound Data | Isolated yield: ~95% (26.50 g white needle crystals from 16.20 g 2,6-dichloroaniline and 15.45 g phenylacetyl chloride) |
| Comparator Or Baseline | N-(4-chlorophenyl)phenylacetamide (III-b): isolated yield 96.3% (23.95 g from p-chloroaniline and phenylacetyl chloride under identical conditions) |
| Quantified Difference | Target compound yield is 1.3 percentage points lower than the 4-chloro analog (95% vs. 96.3%), demonstrating comparable synthetic accessibility despite the steric and electronic effects of ortho-chloro substituents |
| Conditions | 250 mL three-neck flask, acetone (100 mL), pyridine (9.49 g, 0.12 mol), ice-water bath addition of phenylacetyl chloride, reflux 4 h, acidification workup with 1.5 mol/L HCl, recrystallization (CN103288708A, Example 1(a) and Example 2(a)) |
Why This Matters
This direct head-to-head comparison demonstrates that selecting the 2,6-dichloro substrate incurs no meaningful yield penalty compared to the mono-chloro analog, enabling procurement decisions based on downstream synthetic utility rather than acylation efficiency concerns.
- [1] CN103288708A (2013), Preparation method for 1-aryl-2-indolinone derivatives. Example 1(a): preparation of N-(2,6-dichlorophenyl)phenylacetamide (III-a), yield 26.50 g (~95%). Example 2(a): preparation of N-(4-chlorophenyl)phenylacetamide (III-b), yield 23.95 g (96.3%). View Source
